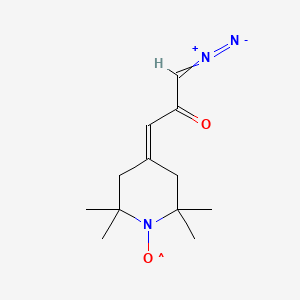
Dotpo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dotpo, also known as this compound, is a useful research compound. Its molecular formula is C12H18N3O2 and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How can researchers formulate testable hypotheses for Dotpo-related studies?
- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., inconsistencies in physicochemical properties or functional applications of this compound). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does altering the synthesis temperature (Intervention) improve this compound’s catalytic efficiency (Outcome) compared to standard protocols (Comparison)?" .
- Data Requirements : Ensure hypotheses align with measurable variables (e.g., spectroscopic data, reaction yields) and leverage tools like SEM, XRD, or NMR for validation .
Q. What experimental design principles ensure reproducibility in this compound synthesis?
- Best Practices :
- Control Groups : Include replicates and negative/positive controls to isolate variables (e.g., solvent purity, temperature gradients).
- Standardization : Document synthesis protocols using FAIR (Findable, Accessible, Interoperable, Reusable) data standards, as seen in metadata platforms like COPO .
- Statistical Power : Calculate sample sizes using power analysis to minimize Type I/II errors .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?
- Analytical Framework :
- Triangulation : Cross-validate results using complementary techniques (e.g., HPLC for purity, FTIR for structural integrity).
- Sensitivity Analysis : Assess whether discrepancies arise from instrumentation variability (e.g., detector calibration) or environmental factors .
- Meta-Analysis : Aggregate datasets from independent studies to identify trends or outliers .
Q. What methodologies are optimal for analyzing this compound’s interaction with biological systems?
- Integrated Approaches :
- In Silico Modeling : Use molecular docking simulations to predict binding affinities before in vitro assays .
- Multi-Omics Integration : Combine proteomic, transcriptomic, and metabolomic data to map this compound’s cellular pathways .
- Ethnographic Techniques : For behavioral studies, employ mixed methods (e.g., surveys + observational coding) to capture subjective responses .
Q. How can researchers address reproducibility crises in this compound’s catalytic applications?
- Strategies :
- Open Science Practices : Share raw data and code via repositories like Zenodo or Figshare, adhering to FAIR principles .
- Interlaboratory Studies : Collaborate across institutions to validate protocols (e.g., round-robin testing for catalytic efficiency) .
- Error Reporting : Use standardized formats (e.g., MIAPE for proteomics) to document experimental deviations .
Q. Methodological Tools and Frameworks
Q. Key Considerations for this compound Research
- Avoid Oversimplification : Complex questions (e.g., "Does this compound exhibit quantum confinement effects?") require multi-disciplinary collaboration and advanced computational models .
- Ethical Compliance : For studies involving human/non-human subjects, detail IRB protocols and informed consent processes .
- Literature Review Depth : Use systematic reviews (e.g., PRISMA guidelines) to map existing knowledge and justify novel inquiries .
属性
CAS 编号 |
79114-72-0 |
|---|---|
分子式 |
C12H18N3O2 |
分子量 |
236.29 g/mol |
InChI |
InChI=1S/C12H18N3O2/c1-11(2)6-9(5-10(16)8-14-13)7-12(3,4)15(11)17/h5,8H,6-7H2,1-4H3 |
InChI 键 |
HSNZKLOLHCRZHV-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C=[N+]=[N-])CC(N1[O])(C)C)C |
规范 SMILES |
CC1(CC(=CC(=O)C=[N+]=[N-])CC(N1[O])(C)C)C |
同义词 |
4-(3-diazo-2-oxopropylidene)-2,2,6,6-tetramethylpiperidine-1-oxyl DOTPO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















